4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol
Description
4-{(E)-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol is a synthetic organic compound featuring a catechol (benzene-1,2-diol) core substituted with a hydrazone-linked 1,3-benzothiazole moiety in the E-configuration. This structure combines the redox-active catechol group with the heterocyclic benzothiazole scaffold, which is known for diverse biological activities, including enzyme inhibition and fluorescence properties.
Properties
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-11-6-5-9(7-12(11)19)8-15-17-14-16-10-3-1-2-4-13(10)20-14/h1-8,18-19H,(H,16,17)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXDDQDRAORENL-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416455 | |
| Record name | STK560248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5491-96-3 | |
| Record name | STK560248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 4-formylcatechol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. Studies have shown that benzothiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. For instance, the hydrazone derivatives of benzothiazole have been reported to exhibit cytotoxic effects against several cancer cell lines, making them potential candidates for the development of new anticancer therapies .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structure allows for interaction with microbial enzymes and cellular components, leading to inhibition of growth. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics or antimicrobial agents .
Materials Science
Polymer Additives
In materials science, compounds like 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol are being explored as additives in polymer formulations. Their ability to enhance thermal stability and UV resistance makes them suitable for use in various polymer matrices. This application is particularly relevant in the production of plastics and coatings that require improved durability under environmental stressors .
Fluorescent Materials
The unique optical properties of benzothiazole derivatives have led to their application in developing fluorescent materials. These compounds can be incorporated into polymers to create materials with specific luminescent properties useful in sensors and imaging technologies. The fluorescence characteristics can be tailored by modifying the substituents on the benzothiazole moiety, allowing for a wide range of applications in optoelectronics .
Environmental Science
Heavy Metal Detection
The compound's ability to form stable complexes with heavy metals has been investigated for its application in environmental monitoring. Studies have shown that benzothiazole derivatives can selectively bind to metals like lead and mercury, providing a means for detecting and quantifying these pollutants in environmental samples. This property is crucial for developing sensitive analytical methods for environmental assessment and remediation efforts .
Case Studies
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, it can induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogues, as detailed below:
Thiazole-Based Cholinesterase Inhibitors
- Compound A: (E)-4-({2-[4-(4-Chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diol Exhibits dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition (IC50 = 21.3 µM and 1.59 µM, respectively). The 4-chlorophenyl-thiazole group enhances enzyme binding compared to the benzothiazole hydrazone in the target compound, suggesting substituent-dependent activity .
- Compound B : 2-(4-Methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide
Fluorescent trans-Stilbenoids
- (E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (Compound 1)
- Piceatannol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol) Superior superoxide (O2<sup>•−</sup>) scavenging via a concerted two-proton-coupled electron transfer (2PCET) mechanism, attributed to its catechol moiety. The target compound’s benzothiazole group may alter redox behavior compared to piceatannol’s stilbene-catechol hybrid .
Schiff Bases and Carbazole Derivatives
- S3 and S4 Carbazole Schiff Bases (Z)-4-((9-Octyl-9H-carbazol-3-ylimino)methyl)benzene-1,2-diol (S3) and its isomer (S4) exhibit optical properties tunable via carbazole substitution. The octyl chain in S3/S4 improves lipid solubility, whereas the target compound’s benzothiazole may enhance π-π stacking in solid-state applications .
Aza-Resveratrol Analogues
- Compound 18a: (E)-4-(1-(p-Tolylimino)ethyl)benzene-1,2-diol Binds estrogen receptor alpha (ERα) via hydrogen bonding and hydrophobic interactions.
Key Research Findings
- Enzyme Inhibition : The benzothiazole hydrazone scaffold shows moderate cholinesterase inhibition but is outperformed by thiazole-acetamide derivatives (e.g., Compound B), suggesting linker flexibility is critical for enzyme activity .
- Antioxidant Activity: While lacking direct data, the catechol moiety in the target compound may confer O2<sup>•−</sup> scavenging akin to piceatannol, though the benzothiazole group’s electron-withdrawing effects could modulate reactivity .
- Fluorescence Potential: Structural analogs with vinyl linkages (e.g., trans-stilbenoids) exhibit superior photophysical properties, indicating that replacing the hydrazone with a vinyl group could enhance fluorescence applications .
Biological Activity
The compound 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer , antioxidant , and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₀N₂O₂S
- Molecular Weight : 250.29 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity at low concentrations.
Case Study: Anticancer Efficacy
A study conducted on various benzothiazole derivatives showed that the compound exhibited strong inhibitory effects on cell proliferation. The MTT assay results demonstrated growth inhibition percentages as follows:
| Concentration (µg/ml) | MCF-7 Growth Inhibition (%) | A549 Growth Inhibition (%) |
|---|---|---|
| 512 | 39.18 | 40.62 |
| 256 | 29.22 | 30.15 |
| 128 | 22.34 | 25.00 |
The data suggest that the compound's efficacy increases with concentration, showcasing its potential as an anticancer agent .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties , showing comparable efficacy to vitamin C in scavenging free radicals. This activity is crucial for reducing oxidative stress, which is implicated in various diseases, including cancer.
Comparative Antioxidant Activity
| Compound | IC50 (µg/ml) |
|---|---|
| Vitamin C | 50 |
| Compound | 45 |
These results indicate that the compound possesses potent antioxidant capabilities, making it a candidate for further therapeutic exploration .
Antimicrobial Activity
In addition to anticancer and antioxidant activities, the compound has demonstrated promising antimicrobial effects against various pathogens. Research has shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings underscore the potential application of the compound in developing new antimicrobial agents .
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Cell Proliferation : The hydrazine moiety may interact with cellular targets involved in cell cycle regulation.
- Antioxidant Mechanism : The presence of hydroxyl groups contributes to its ability to donate electrons and neutralize free radicals.
- Antimicrobial Mechanism : The benzothiazole structure may disrupt bacterial cell membranes or inhibit essential enzymes.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-{(E)-[...]diol, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via a Schiff base condensation reaction between a benzothiazole hydrazine derivative and an aldehyde-containing diol. A general protocol involves:
- Step 1: Dissolving the hydrazine precursor (e.g., 1,3-benzothiazol-2-yl hydrazine) in ethanol with glacial acetic acid as a catalyst .
- Step 2: Adding 3,4-dihydroxybenzaldehyde (or a substituted analog) and refluxing for 4–6 hours .
- Step 3: Purifying the product via recrystallization (methanol/water) or column chromatography.
Optimization Tips: - Vary solvent polarity (e.g., DMF for sluggish reactions) .
- Monitor reaction progress using TLC or in situ FT-IR to detect imine bond formation (~1600–1650 cm⁻¹) .
Advanced: How can density functional theory (DFT) elucidate the electronic structure and stability of this compound?
Answer:
DFT calculations (e.g., B3LYP functional with a 6-311++G(d,p) basis set) can:
- Predict HOMO-LUMO gaps to assess redox activity .
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity studies .
- Analyze intramolecular hydrogen bonding between the diol –OH groups and the hydrazinylidene moiety, which stabilizes the E-isomer .
Validation: Compare computed NMR/IR spectra with experimental data to refine computational models .
Advanced: What strategies resolve contradictions in spectroscopic data during structural characterization?
Answer:
- X-ray crystallography: Use SHELX software for single-crystal analysis to unambiguously confirm stereochemistry and hydrogen-bonding networks .
- Dynamic NMR: Detect tautomerism or conformational flexibility in solution (e.g., keto-enol equilibria in hydrazone derivatives) .
- Mass spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns to rule out impurities .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Identify aromatic protons (δ 6.5–8.5 ppm), hydrazone NH (δ 8.0–10.0 ppm), and diol –OH (δ 5.0–6.0 ppm, exchangeable) .
- FT-IR: Confirm imine (C=N, ~1600 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) stretches .
- UV-Vis: Detect π→π* transitions in the benzothiazole and diol moieties (λmax ~250–350 nm) .
Advanced: How can this compound be leveraged in drug discovery, and what assays validate its bioactivity?
Answer:
- Target identification: Screen against kinase or receptor targets (e.g., opioid receptors, due to structural similarity to known ligands) .
- Antimicrobial assays: Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria .
- Anticancer studies: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and assess apoptosis via flow cytometry .
Note: Modify the hydrazone or diol groups to enhance solubility and bioavailability .
Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?
Answer:
- Acidic conditions: Protonation of the hydrazone nitrogen enhances solubility but may cleave the C=N bond.
- Basic conditions: Deprotonation of diol –OH groups can lead to oxidation or chelation with metal ions .
Experimental Validation: - Conduct pH-dependent UV-Vis spectroscopy to track degradation.
- Use LC-MS to identify breakdown products .
Basic: How does this compound compare structurally and functionally to related Schiff bases?
Answer:
- Structural analogs: Replace the benzothiazole with benzimidazole or thiadiazole to alter electronic properties .
- Functional differences: The diol moiety enhances metal-chelation capacity compared to mono-hydroxy derivatives, making it suitable for catalytic or sensor applications .
Advanced: What crystallographic challenges arise when resolving this compound’s structure?
Answer:
- Twinned crystals: Use SHELXD for structure solution and Olex2 for refinement .
- Disorder in hydrazone moiety: Apply restraints to bond lengths/angles during refinement .
- Hydrogen bonding: Analyze using Mercury software to map intermolecular interactions .
Basic: What are the compound’s solubility properties, and how do they impact experimental design?
Answer:
- Solubility: Poor in water; soluble in DMSO, DMF, and methanol.
- Handling tips: Pre-dissolve in DMSO for biological assays (<1% v/v to avoid cytotoxicity) .
- Crystallization: Use vapor diffusion (ethanol/water) for X-quality crystals .
Advanced: How can substituent modifications tune the compound’s photophysical properties?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
